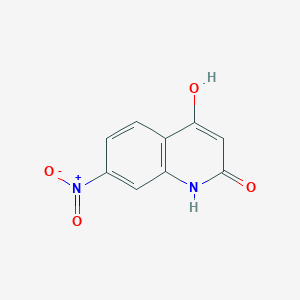
4-Hydroxy-7-nitroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Hydroxy-7-nitroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Hydroxy-7-nitroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer activities, and more, supported by research findings and data tables.
Overview of Biological Activities
This compound belongs to the class of 4-hydroxyquinolinones, which have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, including:
- Antibacterial Activity : Various studies have demonstrated that 4-hydroxyquinolinones possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound has shown efficacy against several fungal strains, making it a candidate for antifungal therapy.
- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Immunosuppressive Properties : Certain derivatives have been explored for their potential in immunomodulation.
Antibacterial Activity
Research has highlighted the antibacterial efficacy of this compound derivatives against multiple bacterial strains. For instance, a study evaluated the compound's effectiveness against Escherichia coli, Staphylococcus aureus, and other pathogens. The results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the bacterial strain tested .
Antifungal Activity
The antifungal activity of this compound was assessed in vitro against various fungal pathogens. A notable study reported that certain derivatives exhibited significant inhibition against Candida albicans and Aspergillus flavus, with IC50 values lower than 10 µg/mL .
Case Study 1: Anticancer Properties
A recent investigation focused on the anticancer potential of this compound in human breast cancer cell lines (MCF-7). The study utilized cell viability assays and flow cytometry to assess the compound's effects. Results showed that treatment with the compound led to a reduction in cell viability by approximately 70% at a concentration of 25 µM after 48 hours, indicating potent anticancer activity .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study evaluated various substituted derivatives of 4-hydroxyquinolinones. The findings suggested that modifications at the nitro position significantly enhanced biological activity. For example, compounds with electron-withdrawing groups at specific positions demonstrated improved antibacterial and antifungal properties compared to their unsubstituted counterparts .
Table 1: Biological Activities of this compound Derivatives
Properties
CAS No. |
100748-67-2 |
|---|---|
Molecular Formula |
C9H6N2O4 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
4-hydroxy-7-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6N2O4/c12-8-4-9(13)10-7-3-5(11(14)15)1-2-6(7)8/h1-4H,(H2,10,12,13) |
InChI Key |
QLPHVDAVIDAZOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















